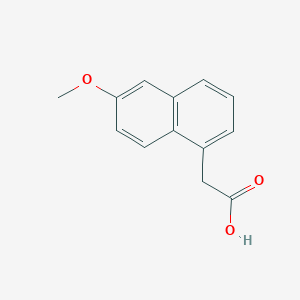

2-(6-methoxynaphthalen-1-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWWSYWGAKCKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297595 | |

| Record name | 6-Methoxy-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87901-81-3 | |

| Record name | 6-Methoxy-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87901-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthaleneacetic acid, 6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 6 Methoxynaphthalen 1 Yl Acetic Acid

Strategies for the Construction of the 1-Naphthalene Acetic Acid Core

The synthesis of 2-(6-methoxynaphthalen-1-yl)acetic acid involves the strategic assembly of a naphthalene (B1677914) scaffold substituted at the 1-position with an acetic acid moiety and at the 6-position with a methoxy (B1213986) group. The construction of this core can be approached by creating the substituted naphthalene ring first, followed by the introduction of the side chains, or by building upon a pre-functionalized naphthalene starting material.

Methods for Acetic Acid Moiety Introduction at the Naphthalene 1-Position

Several established synthetic methods can be employed to introduce an acetic acid group at the 1-position of a naphthalene ring. The choice of method often depends on the available starting materials and the compatibility of other functional groups present on the naphthalene core.

One common approach begins with the chloromethylation of naphthalene to form 1-chloromethylnaphthalene. This intermediate is then converted to 1-naphthaleneacetonitrile via reaction with a cyanide salt, such as sodium cyanide. google.com Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired 1-naphthaleneacetic acid. google.combloomtechz.com

Another route involves the direct reaction of naphthalene with chloroacetic acid. stackexchange.comgoogle.com This reaction can be challenging and often results in low yields. However, the use of a potassium bromide catalyst has been shown to improve the efficiency of this transformation. google.com The reaction proceeds by heating naphthalene and chloroacetic acid, with the catalyst facilitating the formation of the carbon-carbon bond at the 1-position. stackexchange.comgoogle.com

Alternative strategies include the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride to produce 1-chloroacetylnaphthalene. This ketone can then be subjected to various transformations, such as the Willgerodt-Kindler reaction, to furnish the acetic acid derivative. Additionally, methods like the Arndt-Eistert homologation of 1-naphthoic acid provide a route to extend the carbon chain and introduce the acetic acid functionality.

A summary of common methods is presented below:

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| Naphthalene | 1. Paraformaldehyde, HCl2. NaCN3. H₃O⁺/H₂O or OH⁻/H₂O | 1-Chloromethylnaphthalene, 1-Naphthaleneacetonitrile | 1-Naphthaleneacetic acid |

| Naphthalene | Chloroacetic acid, KBr | - | 1-Naphthaleneacetic acid |

| 1-Naphthoic acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | 1-Naphthoyl chloride, 1-Diazoacetylnaphthalene | 1-Naphthaleneacetic acid |

| 1-Methylnaphthalene | NBS, then NaCN, then H₃O⁺ | 1-(Bromomethyl)naphthalene, 1-Naphthaleneacetonitrile | 1-Naphthaleneacetic acid |

Approaches for Regioselective Methoxy Group Incorporation at the Naphthalene 6-Position

The regioselective introduction of a methoxy group at the 6-position of the naphthalene ring is crucial for the synthesis of the target compound. The directing effects of existing substituents play a significant role in achieving the desired substitution pattern.

Starting from 2-naphthol, bromination can be performed to yield 6-bromo-2-naphthol, which can then be methylated to give 6-bromo-2-methoxynaphthalene. orgsyn.org This bromo-derivative can then be carried forward in the synthesis, with the bromine atom serving as a handle for further transformations if needed, or it can be removed at a later stage.

Another important reaction is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). The choice of solvent is critical in directing the position of acylation. While some solvents may favor substitution at other positions, the use of nitrobenzene (B124822) as a solvent has been shown to direct the acylation predominantly to the 6-position, yielding 2-acetyl-6-methoxynaphthalene. orgsyn.orggoogle.com This ketone is a key intermediate in the synthesis of the widely used anti-inflammatory drug Naproxen (B1676952), which is structurally related to the title compound. orgsyn.orggoogle.com The methoxy group at the 2-position activates the naphthalene ring towards electrophilic substitution, and the steric bulk of the methoxy group and the reaction conditions can influence the regiochemical outcome. stackexchange.comechemi.com

Derivatization of this compound

The presence of a carboxylic acid functional group, an activated aromatic ring system, and a benzylic position provides multiple avenues for the derivatization of this compound.

Carboxylic Acid Functional Group Modifications (e.g., Esterification, Amidation)

The carboxylic acid moiety is readily converted into a variety of derivatives. libretexts.org Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and reaction conditions can be manipulated to favor the formation of the ester. libretexts.org

Amidation, the formation of an amide, can be accomplished by reacting the carboxylic acid with an amine. libretexts.orgresearchgate.net This reaction is often facilitated by the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid towards nucleophilic attack by the amine. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. reddit.com

A table of representative reactions is provided below:

| Reaction Type | Reagents | Product Type |

| Esterification | R-OH, H⁺ catalyst | Ester |

| Amidation | R-NH₂, Coupling Agent (e.g., DCC) | Amide |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Decarboxylative Amidation | NHS, tert-butyl nitrite, then amine | Amide (with loss of CH₂) |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. wikipedia.org The methoxy group is an activating, ortho-, para-directing group, while the acetic acid side chain at the 1-position is a deactivating, meta-directing group relative to its point of attachment. The outcome of an electrophilic substitution reaction will depend on the interplay of these electronic effects and steric hindrance. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). masterorganicchemistry.com The positions most activated by the 6-methoxy group are the 5- and 7-positions. The deactivating effect of the 1-acetic acid group would disfavor substitution on the same ring. Therefore, electrophilic attack is most likely to occur at the 5- or 7-position of the naphthalene ring.

Reductions and Oxidations of the Acetic Acid Side Chain and Naphthalene Moiety

The functional groups of this compound can undergo various reduction and oxidation reactions. The carboxylic acid group of the side chain can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The naphthalene ring itself can be subjected to reduction under certain conditions, for example, using sodium in liquid ammonia (B1221849) (Birch reduction), which would result in a non-aromatic diene.

Oxidation reactions can also be performed. Strong oxidizing agents can potentially cleave the aromatic ring system, particularly under harsh conditions. The benzylic position of the acetic acid side chain could also be susceptible to oxidation. The methoxy group can be cleaved under strongly acidic conditions, such as with hydrobromic acid, to yield the corresponding phenol. Furthermore, electrochemical oxidation or biooxidation can lead to the formation of various oxygenated derivatives, including quinones. rsc.orgalfa-chemistry.comscilit.com

Exploration of Stereoselective Synthetic Routes for Enantiomeric Forms

An exploration into the stereoselective synthesis of this compound reveals that such routes are not applicable to this specific molecule. The concept of enantiomeric forms and the necessity for stereoselective synthesis are predicated on the presence of a chiral center within a molecule's structure.

The structure of this compound consists of a naphthalene ring system with a methoxy group at the 6-position and an acetic acid moiety at the 1-position. The alpha-carbon of the acetic acid group, the carbon atom adjacent to the carboxyl group, is bonded to two hydrogen atoms. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. As this is not the case for the alpha-carbon in this compound, the molecule is achiral and does not exist as a pair of enantiomers.

Consequently, the chemical synthesis of this compound does not require methods to control stereochemistry, as there are no stereoisomers to selectively produce. Research and development in the synthesis of this compound would instead focus on aspects such as yield, purity, and the efficiency of the synthetic route for the achiral product.

This is in contrast to structurally related compounds such as Naproxen, which is 2-(6-methoxy-2-naphthyl)propanoic acid. In Naproxen, the alpha-carbon of the propanoic acid group is attached to a hydrogen atom, a methyl group, a carboxyl group, and the naphthyl group, making it a chiral center. Therefore, Naproxen exists as (S)- and (R)-enantiomers, and its synthesis necessitates stereoselective methods to produce the desired therapeutically active (S)-enantiomer.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 6 Methoxynaphthalen 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their respective electronic environments. The spectrum for 2-(6-methoxynaphthalen-1-yl)acetic acid would display distinct signals corresponding to the methoxy (B1213986), methylene (B1212753), and aromatic protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. The methylene (-CH₂-) protons of the acetic acid group, being adjacent to both the naphthalene (B1677914) ring and the carbonyl group, would also appear as a singlet, shifted downfield due to the influence of these electron-withdrawing groups.

The six protons on the naphthalene ring system would present a more complex pattern of doublets and triplets, characteristic of a substituted naphthalene. The specific chemical shifts and coupling constants (J-values) are determined by their position relative to the methoxy and acetic acid substituents. Protons on the same ring as the acetic acid group will be influenced differently than those on the ring with the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCH₃ | 3.9 - 4.0 | Singlet |

| -CH₂- | 4.1 - 4.3 | Singlet |

| Aromatic H | 7.1 - 8.1 | Multiplet (Doublets, Triplets) |

| -COOH | 10.0 - 12.0 | Singlet (Broad) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in its structure.

The carbonyl carbon (-COOH) of the acetic acid group is characteristically found far downfield. The ten carbons of the naphthalene ring appear in the aromatic region, with carbons bearing a substituent (C1, C6, and the bridgehead carbons) having different chemical shifts from those bearing a hydrogen atom. The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 58 |

| -CH₂- | 35 - 45 |

| Aromatic C (C-H) | 105 - 130 |

| Aromatic C (C-Substituted) | 125 - 160 |

| -COOH | 170 - 180 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the connectivity of the protons around the naphthalene rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the definitive assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu For this compound, HMBC would be crucial to confirm the substitution pattern. For example, it would show a correlation from the methylene (-CH₂-) protons to the carbonyl carbon and to carbons C1, C2, and C8a of the naphthalene ring, definitively placing the acetic acid group at the C1 position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound, the molecular formula is C₁₃H₁₂O₃. The calculated monoisotopic mass for this formula is 216.07864 Da. uni.lu HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas. nih.gov The analysis often observes protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and reveal details about its structure. libretexts.org

For this compound, a primary fragmentation pathway would involve the loss of the carboxylic acid functional group. libretexts.org Key fragmentation events would include:

Loss of the carboxyl group (-COOH): Cleavage of the bond between the methylene group and the carboxyl carbon can result in the loss of a neutral fragment with a mass of 45 Da, leading to a prominent ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is another common fragmentation pathway for carboxylic acids.

Cleavage of the methylene-naphthalene bond: This would lead to the formation of a methoxynaphthalene cation, which could undergo further fragmentation.

Table 3: Plausible Mass Fragments for this compound

| Fragment Description | Plausible m/z |

| Molecular Ion [M]⁺ | 216 |

| Loss of H₂O [M-18]⁺ | 198 |

| Loss of -COOH [M-45]⁺ | 171 |

| Loss of -CH₂COOH [M-59]⁺ | 157 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to its key structural features.

The most prominent feature would be the signals from the carboxylic acid group. A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band may be sharper peaks from the aromatic and aliphatic C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band typically found between 1720-1700 cm⁻¹.

The methoxy group (-OCH₃) should present characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is expected as a strong band around 1275-1200 cm⁻¹, while the symmetric stretch would appear near 1075-1020 cm⁻¹. The naphthalene ring itself will generate several signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). nasa.gov Aromatic C=C stretching vibrations within the naphthalene ring system will produce a series of medium to weak bands in the 1620-1450 cm⁻¹ region. Furthermore, the substitution pattern on the naphthalene ring gives rise to a unique fingerprint of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can help confirm the isomeric structure. Studies on naphthalene have shown that its vibrational modes are influenced by substitution and molecular aggregation. nasa.govastrochem.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Acetic Acid CH₂ | C-H Stretch | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Weak |

| Methoxy Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Methoxy Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophore in this compound is the methoxynaphthalene moiety. The naphthalene ring system exhibits characteristic π→π* transitions.

The UV-Vis spectrum of naphthalene itself shows distinct absorption bands. researchgate.net Substitution on the naphthalene ring with groups like a methoxy or acetic acid group typically results in a bathochromic shift (a shift to longer wavelengths) and can alter the intensity of these absorptions. researchgate.netias.ac.in The position of substitution is critical; α-substituted (1-position) and β-substituted (2-position) naphthalenes exhibit different spectral characteristics. ias.ac.in

For this compound, the spectrum is expected to be dominated by the naphthalene transitions, modified by the electron-donating methoxy group and the acetic acid group. Based on data for related compounds like 2-methoxynaphthalene (B124790) (λmax at 226 nm) and 1-naphthaleneacetic acid, multiple absorption bands are expected. ijpsjournal.comnih.gov The spectrum would likely show a strong absorption band below 250 nm and other structured bands at longer wavelengths (typically between 260-330 nm) corresponding to different π→π* transitions within the aromatic system.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Predicted λmax Range (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~220-240 | π→π* | Naphthalene Ring System |

| ~260-290 | π→π* | Naphthalene Ring System |

Chromatographic Purity Assessment and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for quantifying their concentration. For an aromatic carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. nih.gov

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., a C18 silica (B1680970) column) using a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com To ensure good peak shape and control the ionization state of the carboxylic acid group, a buffer or acid modifier (e.g., ammonium (B1175870) acetate, formic acid, or trifluoroacetic acid) is added to the mobile phase to maintain a consistent pH. sielc.comnih.gov Purity is determined by integrating the area of the main peak and any impurity peaks, typically using a UV detector set to one of the compound's absorption maxima (e.g., 230 nm). Quantification can be achieved by creating a calibration curve from standard solutions of known concentration. mhlw.go.jp

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 30% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, this compound is a carboxylic acid with low volatility and high polarity, making it unsuitable for direct GC analysis. nih.gov Therefore, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. nih.govsigmaaldrich.com

A common derivatization method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). sigmaaldrich.comrsc.orgresearchgate.net This reaction replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively, yielding a derivative that can easily pass through the GC column.

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 4: Typical GC-MS Parameters for Analysis of the Silylated Derivative

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat sample with reagent at 70°C for 30 minutes |

| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 100°C, ramp to 300°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan Mode (e.g., m/z 40-550) |

Computational Chemistry and Theoretical Investigations of 2 6 Methoxynaphthalen 1 Yl Acetic Acid

Molecular Modeling and Conformational Analysis

The bond connecting the acetic acid side chain to the naphthalene (B1677914) ring system.

The C-C single bond within the acetic acid moiety.

The bonds associated with the methoxy (B1213986) group attached to the naphthalene core.

Rotation around these bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the lowest-energy conformers, as these are the most likely to be populated under standard conditions. The spatial relationship between the bulky naphthalene ring and the flexible acetic acid group is of particular interest, as it influences intermolecular interactions. While detailed conformational analysis studies specific to 2-(6-methoxynaphthalen-1-yl)acetic acid are not widely available in published literature, the principles of molecular modeling suggest that steric hindrance and electronic interactions would be the primary determinants of its preferred geometry.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are essential for elucidating the electronic properties and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would yield critical information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations provide a detailed map of the electron density distribution, highlighting regions of high and low electron concentration. This information is fundamental to understanding the molecule's bonding, polarity, and reactive behavior. However, specific peer-reviewed studies detailing DFT-based molecular orbital analyses for this compound are not prevalent in the scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative Regions (Red/Yellow): These regions, indicating high electron density and negative electrostatic potential, would be localized around the highly electronegative oxygen atoms of the carboxylic acid group and the methoxy group. These sites represent the most likely points for attack by electrophiles.

Positive Regions (Blue): A region of strong positive potential would be associated with the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles.

Neutral Regions (Green): The aromatic naphthalene core would exhibit regions of intermediate potential, with the π-electron system influencing its reactivity.

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which can be used to validate experimental findings or aid in structural elucidation. Methods like DFT can calculate the magnetic shielding of atomic nuclei to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and compute the vibrational modes of the molecule to predict Infrared (IR) absorption frequencies. The accuracy of these predictions allows for a direct comparison with experimental spectra. Despite the availability of these robust computational techniques, specific predicted NMR and IR spectral data for this compound are not found in publicly accessible databases or literature.

Prediction of Topological Parameters (e.g., Topological Polar Surface Area (TPSA), XLogP)

Topological parameters are calculated from the 2D structure of a molecule and are widely used in medicinal chemistry to predict pharmacokinetic properties like absorption and bioavailability.

XLogP: This parameter is a measure of a molecule's lipophilicity, or its affinity for a nonpolar environment versus a polar one. A higher XLogP value indicates greater lipophilicity.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net

For this compound, these parameters have been predicted using computational algorithms. The TPSA is calculated to be 46.5 Ų, a value identical to its isomers due to the same set of polar fragments (a carboxylic acid and a methoxy group). nih.govnih.gov The predicted XLogP value is 2.6. uni.lu

| Parameter | Predicted Value | Significance |

| XLogP | 2.6 uni.lu | Indicates moderate lipophilicity. |

| TPSA | 46.5 Ų | Suggests good potential for membrane permeability and oral bioavailability. |

Prediction of Collision Cross Sections (CCS) for Ion Mobility Mass Spectrometry Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas. Computational methods can predict CCS values for different ionic forms (adducts) of a molecule, providing a theoretical benchmark for experimental identification.

Predicted CCS values for various adducts of this compound have been calculated and are presented below. uni.lu These values are crucial for the tentative identification of the compound in complex mixtures using IM-MS. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 217.08592 | 144.8 uni.lu |

| [M+Na]⁺ | 239.06786 | 153.2 uni.lu |

| [M-H]⁻ | 215.07136 | 148.4 uni.lu |

| [M+NH₄]⁺ | 234.11246 | 164.0 uni.lu |

| [M+K]⁺ | 255.04180 | 150.3 uni.lu |

| [M+H-H₂O]⁺ | 199.07590 | 138.8 uni.lu |

| [M+HCOO]⁻ | 261.07684 | 166.3 uni.lu |

| [M+CH₃COO]⁻ | 275.09249 | 186.7 uni.lu |

Molecular Docking and Dynamics Simulations for Hypothetical Binding Interactions of Analogues

Computational chemistry has emerged as a powerful tool in drug discovery and development, offering insights into the molecular interactions that govern the therapeutic effects of various compounds. In the context of this compound and its analogues, molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating their hypothetical binding interactions with target enzymes, primarily cyclooxygenase (COX) isoforms. These computational techniques allow researchers to predict the binding affinity and orientation of a ligand within the active site of a protein, providing a rational basis for the design of novel and more effective therapeutic agents.

The active metabolite of the prodrug nabumetone (B1676900) is 6-methoxy-2-naphthylacetic acid (6-MNA), an isomer of this compound. nih.govnih.govetsu.edu Due to their structural similarity, computational studies on 6-MNA analogues provide valuable insights into the potential interactions of analogues of this compound. A significant body of research has focused on designing and evaluating new analogues of nabumetone, with the aim of enhancing their selectivity for the COX-2 isozyme and thereby reducing the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net

One notable study focused on the design, synthesis, and molecular docking of a series of novel pyrazoline, isoxazoline, and pyrimidine (B1678525) derivatives bearing the nabumetone moiety. researchgate.net The primary objective of this research was to explore how the incorporation of these heterocyclic ring systems into the nabumetone structure would influence the binding affinity and selectivity towards COX-2. researchgate.net

The molecular docking simulations in this study revealed that the synthesized analogues exhibited significant binding activities when compared to reference drugs such as diclofenac, naproxen (B1676952), and the parent active metabolite, 6-MNA. researchgate.net The enhanced activity was attributed to key hydrogen bonding interactions with crucial amino acid residues within the active sites of the COX isozymes, namely Arg120, Tyr355, and Ser530. researchgate.net The binding interactions of these analogues provide a compelling model for the hypothetical binding of structurally similar compounds, including analogues of this compound.

The following interactive data table summarizes the molecular docking results for some of the most potent nabumetone analogues from the study, highlighting their binding energies and interactions with the COX-2 enzyme.

| Compound ID | Heterocyclic Moiety | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1c | Pyrazoline | - | Arg120, Tyr355, Ser530 |

| 2a | Isoxazoline | - | Arg120, Tyr355, Ser530 |

| 2b | Isoxazoline | - | Arg120, Tyr355, Ser530 |

| 3b | Pyrimidine | - | Arg120, Tyr355, Ser530 |

| 3c | Pyrimidine | - | Arg120, Tyr355, Ser530 |

Note: Specific binding energy values were not provided in the source text, but the study indicated significant activity based on interactions.

The in silico findings from the molecular docking studies were also found to be in good agreement with in vivo anti-inflammatory assessments, further validating the computational models. researchgate.net For instance, compounds 1c and 3c not only showed favorable docking scores but also exhibited significantly higher anti-inflammatory activity in experimental models compared to other synthesized compounds. researchgate.net

While the aforementioned study did not include molecular dynamics simulations, such simulations are a common subsequent step to refine the understanding of the stability and dynamics of the ligand-protein complex over time. mdpi.comresearchgate.netnih.govresearchgate.net MD simulations can provide a more detailed picture of the conformational changes that occur upon ligand binding and can help to more accurately predict the binding free energy. mdpi.com

The design of these novel analogues was inspired, in part, by the structures of existing non-steroidal anti-inflammatory drugs (NSAIDs) that contain methoxy groups, such as naproxen and indomethacin. nih.gov This highlights a rational drug design approach where structural motifs from known drugs are incorporated to modulate the pharmacological profile of a lead compound. The thiazole (B1198619) nucleus is another heterocyclic moiety that has been explored in the design of COX inhibitors, demonstrating the diverse range of chemical scaffolds that can be investigated to achieve desired therapeutic effects. nih.gov

Biochemical and Mechanistic Investigations of 2 6 Methoxynaphthalen 1 Yl Acetic Acid Analogues in in Vitro Systems

Enzyme Interaction Studies with Structurally Related Naphthalene (B1677914) Acetic Acid Scaffolds

The interaction of naphthalene acetic acid derivatives with various enzymes is a key area of research, revealing profiles of both inhibition and broader activity modulation.

Investigation of Enzyme Inhibition Profiles

Naphthalene acetic acid analogues have been identified as inhibitors of several key metabolic enzymes. A prominent example is 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the compound nabumetone (B1676900), which is recognized as an inhibitor of cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, specifically COX-1 and COX-2, are central to the synthesis of prostaglandins.

In in vitro assays using human peripheral monocytes, the inhibitory activity of 6-MNA against COX-1 and COX-2 has been quantified. These studies provide specific IC50 values, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity. The data indicate that 6-MNA inhibits both isoforms, and its selectivity can be compared to other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Further research has explored analogues like (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, which was found to be a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) while being devoid of inhibitory activity on COX isozymes. nih.gov

| Compound | Target Enzyme | Assay System | IC50 (µM) | COX-1/COX-2 Ratio |

|---|---|---|---|---|

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | COX-1 | Human Peripheral Monocytes | 149 | 0.65 |

| 6-Methoxy-2-naphthylacetic acid (6-MNA) | COX-2 | Human Peripheral Monocytes (LPS-stimulated) | 230 | |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Enzymatic Assay | Potent Inhibition (Specific value not provided) | N/A |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | COX-1 / COX-2 | Enzymatic Assay | No inhibitory activity | N/A |

Modulation of Enzyme Activity by Naphthalene Acetic Acid Derivatives

Beyond direct inhibition, naphthalene acetic acid derivatives can modulate enzyme activity in other ways. Studies on the plant auxin 1-naphthaleneacetic acid (NAA) have shown concentration-dependent effects on various enzymes involved in plant growth and stress response. nih.gov

In experiments with squash plants under alkaline stress, the application of NAA amplified the activity of antioxidant enzymes. For instance, catalase (CAT) and peroxidase (POD) activities were significantly increased following NAA treatment. nih.gov Specifically, under non-stressed conditions, 75 mg/L NAA increased CAT activity by 42% and POD activity by 51%. nih.gov This demonstrates that naphthalene acetic acid scaffolds can upregulate the activity of certain enzymes, contributing to cellular defense mechanisms.

| Enzyme | Condition | NAA Concentration | Observed Effect (% Change in Activity) |

|---|---|---|---|

| Catalase (CAT) | Non-stressed | 75 mg/L | +42% |

| Catalase (CAT) | Alkaline Stress | 75 mg/L | +32% (relative to stressed control) |

| Peroxidase (POD) | Non-stressed | 75 mg/L | +51% |

| Peroxidase (POD) | Alkaline Stress | 75 mg/L | +34% (relative to stressed control) |

Cellular Pathway Perturbation in Model Systems

In vitro models, including cell-free assays and cultured cell lines, are instrumental in understanding how these compounds perturb cellular pathways at a molecular level.

Assessment of Molecular Response in Cell-Free Assays

Cell-free assays, which isolate specific biochemical reactions from the complexity of a whole cell, provide direct evidence of molecular interactions. The enzyme inhibition studies described previously, utilizing purified or isolated enzyme systems, are prime examples of this approach. nih.govnih.gov For instance, the determination of IC50 values for 6-MNA against COX-1 and COX-2 involves incubating the compound with the isolated enzymes and measuring the resulting product formation. This directly assesses the molecular response—inhibition of catalytic activity—without confounding cellular factors. Similarly, studies on the radical reactions of NAA using pulse radiolysis have identified the formation of intermediate radicals, providing insight into its chemical reactivity at a molecular level in a cell-free environment. wikipedia.org

Elucidation of Biochemical Mechanisms through In Vitro Experimental Models

Using cultured human cell lines, researchers have elucidated specific biochemical mechanisms of action for naphthalene acetic acid analogues. One study found that 1-naphthaleneacetic acid (NAA) can improve the yield of in vitro cultured human cells by inhibiting apoptosis. nih.gov Further investigation using bulk RNA sequencing revealed that NAA treatment enhances the expression of the anti-apoptosis gene ANGPTL4. nih.gov Experiments in ANGPTL4 knockout cells confirmed that this gene is required for the observed effect, thereby elucidating a key component of the compound's biochemical mechanism. nih.gov

Other research has focused on the Keap1-Nrf2 protein-protein interaction, a critical pathway in the cellular response to oxidative stress. nih.govnih.gov Naphthalene-based scaffolds have been designed as inhibitors of this interaction. nih.gov By binding to the Kelch domain of Keap1, these compounds prevent the degradation of the transcription factor Nrf2, leading to its accumulation and the subsequent expression of antioxidant and cytoprotective genes. nih.govresearchgate.net The efficacy of these inhibitors has been confirmed in cellular reporter assays, demonstrating their ability to perturb this specific signaling pathway. researchgate.net

Ligand-Macromolecule Binding Studies

Direct binding to macromolecules like proteins and receptors is often the initial event that triggers a biological response. Various biophysical techniques are used to characterize these interactions for naphthalene-based compounds.

Naphthalene scaffolds have been explored as ligands for several important biological targets. Docking studies and X-ray crystallography have been used to investigate the binding of 2-phenylnaphthalene (B165426) derivatives to the Estrogen Receptor beta (ERβ). acs.org These studies revealed that the naphthalene scaffold could adopt two different binding orientations within the receptor's ligand-binding pocket, with specific hydroxyl groups on the phenyl and naphthalene rings forming key hydrogen bonds with amino acid residues like Glu305, Arg346, and His475. acs.org

In the context of the Keap1-Nrf2 pathway, the naphthalene core of inhibitor molecules acts as an anchor that positions other parts of the molecule into the binding pocket of the Keap1 Kelch domain. nih.gov Binding affinities for these inhibitors have been determined, with some compounds showing IC50 values in the nanomolar range. nih.gov Furthermore, naphthalene derivatives have been shown to act as ligands for metal ions, forming coordination complexes through their deprotonated carboxylate groups. mdpi.com Other studies have synthesized and evaluated naphthalene derivatives as potent inhibitors that directly interact with the STAT3 SH2-domain, a key component in cancer-related signaling pathways. nih.gov

| Ligand Class/Compound | Macromolecule Target | Binding Details / Affinity | Method |

|---|---|---|---|

| 2-Phenylnaphthalene derivatives | Estrogen Receptor β (ERβ) | Binds in two orientations; forms H-bonds with Glu305, Arg346, His475. | Docking Studies, X-ray Crystallography |

| 1,4-bis(arylsulfonamido)naphthalene N,N'-diacetic acids | Keap1 Kelch Domain | Naphthalene core acts as an anchor. Some analogues have IC50 values of 120–164 nM. | X-ray Crystallography, Inhibition Assays |

| Naphthalene-based SERM analogues | STAT3 SH2-Domain | Direct interaction. | Molecular Docking, Surface Plasmon Resonance (SPR) |

| Naphthalene Acetic Acids (e.g., Naproxen) | Metal Ions | Forms coordination complexes via carboxylate group. | Structural Analysis |

Applications of 2 6 Methoxynaphthalen 1 Yl Acetic Acid in Academic Chemical Synthesis and Research

Use as a Key Building Block in Complex Organic Synthesis

There is insufficient specific data in the scientific literature detailing the use of 2-(6-methoxynaphthalen-1-yl)acetic acid as a foundational building block for the synthesis of more complex organic molecules.

Intermediate in the Preparation of Advanced Materials and Research Probes

The role of this compound as a specific intermediate in the development of advanced materials or specialized research probes is not well-documented in published research.

Development of Novel Analogues for Structure-Activity Relationship (SAR) Studies

While SAR studies are common for naphthalene-based compounds, specific studies originating from the this compound scaffold to develop and test novel analogues are not readily found in the literature.

Role in the Exploration of Naphthalene-Based Chemical Diversity

The contribution of this specific isomer to the broader exploration of naphthalene-based chemical diversity has not been a focus of dedicated research programs, unlike its 2-yl counterpart.

Emerging Research Avenues and Future Directions for 2 6 Methoxynaphthalen 1 Yl Acetic Acid

Investigation of Biosynthetic Pathways and Biotransformation

Currently, there is no evidence to suggest that 2-(6-methoxynaphthalen-1-yl)acetic acid is a naturally occurring compound produced through biosynthetic pathways. It is considered a synthetic molecule, primarily originating as an intermediate or an impurity in chemical syntheses.

The formation of its direct precursor, 1-acetyl-2-methoxynaphthalene, is a well-documented outcome of the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). The choice of solvent and reaction temperature critically influences the regioselectivity of this reaction. For instance, the use of carbon disulfide as a solvent is known to favor the formation of the 1-acetylated product, whereas solvents like nitrobenzene (B124822) tend to yield the 6-acetylated precursor of the 2-yl isomer. orgsyn.orgresearchgate.net It has also been noted that lower temperatures can favor 1-acetylation. orgsyn.org

Future research in the area of biotransformation could involve microbial or enzymatic systems to see if any microorganisms are capable of metabolizing related naphthalene (B1677914) compounds into this specific isomer, though such pathways have not been reported. A more practical research direction would be to explore enzymatic methods for its synthesis, potentially offering a greener alternative to traditional chemical routes and possibly achieving higher isomeric purity.

Development of Advanced Analytical Methods for Detection and Quantification

To date, no specific advanced analytical methods have been published for the dedicated detection and quantification of this compound. Its analysis is typically relevant in the context of quality control during the synthesis of its more famous 2-yl isomer, where it would be treated as a process-related impurity.

Future development of analytical methods would logically adapt established techniques used for other naphthaleneacetic acid derivatives, such as 1-naphthaleneacetic acid (NAA), a common plant growth regulator. wikipedia.org These methods include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or fluorescence detectors would be the primary technique for separation and quantification. researchgate.netdss.go.th The key challenge and research goal would be to develop a chromatographic method with sufficient resolution to separate this compound from its 2-yl isomer and other potential synthesis-related impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, especially in complex matrices, LC-MS/MS would be the method of choice. wikipedia.orgmhlw.go.jp This technique would be invaluable for any future metabolic or environmental fate studies.

The following table outlines predicted mass spectrometry data which could be used as a starting point for developing an LC-MS/MS method.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 217.08592 |

| [M+Na]⁺ | 239.06786 |

| [M-H]⁻ | 215.07136 |

| [M+NH₄]⁺ | 234.11246 |

| [M+K]⁺ | 255.04180 |

Further Elucidation of Structure-Function Relationships via Rational Design

There are currently no known biological functions or activities associated with this compound. Consequently, no structure-function relationship (SFR) studies have been performed. The primary value of this compound in SFR discussions is as a structural comparator to its active 2-yl isomer.

A future research direction would be to synthesize the 1-yl isomer and test it in a panel of biological assays, including those for COX inhibition, to directly compare its activity with the 2-yl isomer. Such a study would provide a classic example of the importance of substituent placement in medicinal chemistry.

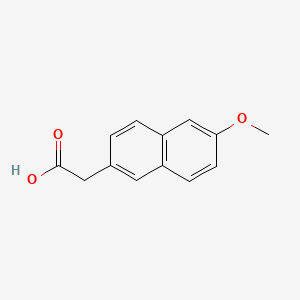

| Feature | This compound | 2-(6-methoxynaphthalen-2-yl)acetic Acid |

|---|---|---|

| Structure |  |  |

| Acetic Acid Position | Position 1 | Position 2 |

| Known Activity | None Reported | COX Inhibitor |

Exploration of Novel Academic Applications beyond Current Scope

The primary role of this compound to date has been as a synthetic intermediate or an isomeric impurity. orgsyn.orgresearchgate.net Future academic exploration could unlock novel applications:

Analytical Standard: The most immediate application is its use as a certified reference material for the quality control of pharmaceuticals where it may be a potential impurity, such as in the synthesis of nabumetone (B1676900) or naproxen (B1676952).

Probe for Isomer Specificity: It could be used as a negative control or a structural probe in biological research to investigate the isomeric specificity of enzyme active sites or cellular receptors that are known to interact with the 2-yl isomer.

Plant Growth Regulation: Given that the parent molecule without the methoxy (B1213986) group, 1-naphthaleneacetic acid (NAA), is a potent synthetic auxin (plant hormone), a key research question is whether this compound retains any of this activity. mdpi.com Studies on its effects on root induction, fruit setting, or other auxin-regulated processes could open new avenues in agricultural science.

Material Science: Naphthalene derivatives are known for their optical and electronic properties. The 1-yl isomer could be explored as a building block for the synthesis of novel polymers or organic materials, investigating its potential use in applications such as organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What are the recommended synthetic routes for 2-(6-methoxynaphthalen-1-yl)acetic Acid, and how can purity be optimized?

The compound can be synthesized via modified Mannich reactions or hydantoin-based intermediates. For example, 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid derivatives are prepared by reacting 2-hydroxy-1-naphthaldehyde with hydantoin intermediates under basic conditions (aq. NaOH, reflux) . To optimize purity:

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

NMR is critical for confirming substitution patterns and functional groups:

- 1H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and acetic acid protons (δ ~2.5–3.0 ppm for CH2; δ ~12–13 ppm for COOH).

- 13C NMR : Verify the methoxy carbon (δ ~55–60 ppm) and carboxylic acid carbon (δ ~170–175 ppm).

- Compare spectral data with structurally analogous compounds, such as 2-(3-bromo-4-methoxyphenyl)acetic acid, to resolve ambiguities in aromatic substitution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) due to potential inhalation hazards (H332) and skin irritation (H312) .

- Store in airtight containers away from oxidizers; monitor for decomposition via FT-IR to detect unexpected carbonyl or hydroxyl by-products.

- Dispose of waste via approved chemical waste protocols, noting its chronic aquatic toxicity (H413) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in derivatives of this compound?

SC-XRD using SHELXL refinement software provides atomic-level structural insights:

- Refinement parameters: Set SHELXL restraints for anisotropic displacement of non-hydrogen atoms and apply TWIN/BASF commands for twinned crystals .

- Analyze dihedral angles (e.g., between naphthalene and acetic acid moieties) to assess planarity or torsional strain. For example, methoxy groups often align coplanar with aromatic rings (torsion angle ~1.2°), while acetic acid groups may deviate (~78°) .

- Cross-validate with DFT calculations to reconcile experimental and theoretical bond lengths/angles.

Q. How do electronic effects of substituents influence the reactivity of this compound in drug design?

Electron-withdrawing/donating substituents modulate reactivity and binding affinity:

- Methoxy groups act as electron donors, enhancing aromatic ring stability and directing electrophilic substitution.

- Bromine substituents (e.g., in Combretastatin A-4 analogs) increase electrophilicity, altering reaction pathways in Perkin condensations .

- Structure-activity relationship (SAR) studies: Compare IC50 values of derivatives in biological assays (e.g., antimicrobial or anticancer screens) to correlate substituent effects with activity .

Q. What analytical strategies address discrepancies in crystallographic data for polymorphic forms of this compound?

- Multi-temperature XRD : Compare unit cell parameters at 100 K vs. 298 K to identify temperature-dependent polymorphism.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding motifs like R22(8)) to explain packing variations .

- Validate with spectroscopic techniques (e.g., Raman or solid-state NMR) to detect conformational differences undetected by XRD.

Q. How can synthetic by-products be minimized in large-scale preparations of this compound?

- Optimize reaction stoichiometry: Use a 1:1 molar ratio of bromine to 4-methoxyphenylacetic acid to reduce di-substitution by-products .

- Employ flow chemistry for precise control over reaction time and temperature.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC with C18 columns.

Data Contradiction and Validation

Q. How should researchers resolve conflicting spectral data between synthetic batches?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C13H12O3; MW 216.233) to rule out isotopic or contaminant interference .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., 6-methoxy vs. 2-methoxy derivatives) .

- Cross-lab validation : Compare data with independent syntheses or literature references (e.g., Combretastatin A-4 intermediates) .

Q. What factors contribute to variability in biological assay results for this compound?

- Solubility effects : Use DMSO or β-cyclodextrin complexes to improve aqueous solubility and reduce aggregation.

- Metabolic instability : Pre-treat with liver microsomes to identify rapid degradation pathways.

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.